molecular formula C14H15N B11899509 (R)-Cyclopropyl(naphthalen-1-yl)methanamine

(R)-Cyclopropyl(naphthalen-1-yl)methanamine

Cat. No.: B11899509
M. Wt: 197.27 g/mol
InChI Key: JBORQMMLVDXKRU-CQSZACIVSA-N
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Description

®-Cyclopropyl(naphthalen-1-yl)methanamine is a chiral amine compound that features a cyclopropyl group attached to a naphthalene ring through a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclopropyl(naphthalen-1-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and cyclopropylamine.

    Formation of Intermediate: The naphthalene ring is functionalized to introduce a suitable leaving group, such as a halide or tosylate, at the desired position.

    Nucleophilic Substitution: The cyclopropylamine is then introduced through a nucleophilic substitution reaction, where the amine group displaces the leaving group on the naphthalene ring.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-Cyclopropyl(naphthalen-1-yl)methanamine may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent, and catalyst selection, are employed to maximize yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Cyclopropyl(naphthalen-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

®-Cyclopropyl(naphthalen-1-yl)methanamine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Cyclopropyl(naphthalen-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl and naphthalene moieties contribute to its binding affinity and specificity, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-1-(1-Naphthyl)ethylamine: A chiral amine with a similar naphthalene structure but different substituents.

    N-Methyl-1-naphthalenemethylamine: Another naphthalene-based amine with a methyl group instead of a cyclopropyl group.

Uniqueness

®-Cyclopropyl(naphthalen-1-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

(R)-cyclopropyl(naphthalen-1-yl)methanamine

InChI

InChI=1S/C14H15N/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14H,8-9,15H2/t14-/m1/s1

InChI Key

JBORQMMLVDXKRU-CQSZACIVSA-N

Isomeric SMILES

C1CC1[C@H](C2=CC=CC3=CC=CC=C32)N

Canonical SMILES

C1CC1C(C2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

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